Methyl 5-hydroxypiperidine-3-carboxylate, also known as methyl nipecotate, is an organic compound that finds significant application in medicinal chemistry . Due to its chemical structure, it serves as a valuable building block for the synthesis of various bioactive molecules.
Methyl 5-hydroxypiperidine-3-carboxylate possesses a reactive structure containing a piperidine ring, a hydroxyl group, and an ester functionality. This combination makes it a versatile intermediate for organic reactions. Researchers utilize it in the synthesis of a diverse range of complex molecules, including:
Several factors contribute to the popularity of methyl 5-hydroxypiperidine-3-carboxylate as a synthetic intermediate:
Methyl 5-hydroxypiperidine-3-carboxylate is an organic compound characterized by a six-membered saturated heterocyclic ring containing one nitrogen atom, known as a piperidine derivative. Its chemical formula is and it has a molecular weight of 159.18 g/mol. This compound is notable for its hydroxyl group at the 5-position of the piperidine ring, which contributes to its reactivity and potential applications in various chemical syntheses and biological activities .
Methyl 5-hydroxypiperidine-3-carboxylate undergoes several chemical transformations, primarily involving the manipulation of its hydroxyl group. Key reactions include:
The synthesis of methyl 5-hydroxypiperidine-3-carboxylate typically involves multi-step organic reactions. A common approach includes:
Methyl 5-hydroxypiperidine-3-carboxylate serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its primary applications include:
Interaction studies involving methyl 5-hydroxypiperidine-3-carboxylate primarily focus on its role in drug interactions and enzyme inhibition. Research indicates that compounds derived from this structure can effectively inhibit specific enzymes associated with antibiotic resistance, making them significant in pharmacological studies aimed at overcoming bacterial resistance mechanisms .
Methyl 5-hydroxypiperidine-3-carboxylate shares structural similarities with several other piperidine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Ethyl 5-hydroxypiperidine-3-carboxylate | Ethyl group instead of methyl; used in Avibactam synthesis | |
| 2-Hydroxy-5-methylpiperidine | Lacks carboxylic acid functionality; different biological activity | |
| 5-Hydroxy-2-piperidinone | No carboxylic acid; potential different applications |
Methyl 5-hydroxypiperidine-3-carboxylate stands out due to its specific hydroxyl and carboxylic acid functionalities, which enhance its reactivity and applicability in synthesizing biologically active compounds .
Methyl 5-hydroxypiperidine-3-carboxylate is a piperidine derivative characterized by a hydroxyl group at the 5-position and a methoxycarbonyl group at the 3-position of the six-membered heterocyclic ring. Its systematic IUPAC name is methyl 5-hydroxypiperidine-3-carboxylate, with the hydrochloride salt form designated as methyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 1186663-43-3). The molecular formula for the free base is C₇H₁₃NO₃ (MW: 159.18 g/mol), while the hydrochloride form is C₇H₁₄ClNO₃ (MW: 195.64 g/mol).
The compound’s structural features include:
Piperidine derivatives have been integral to organic chemistry since their isolation from black pepper alkaloids in the 19th century. The synthesis of substituted piperidines gained momentum in the mid-20th century with advancements in catalytic hydrogenation and cyclization techniques. Methyl 5-hydroxypiperidine-3-carboxylate emerged as a specialized derivative in the early 21st century, driven by demand for chiral intermediates in pharmaceutical synthesis.
Key historical milestones:
This compound serves as a multifunctional building block in drug discovery and materials science due to:
Applications include:
The piperidine ring adopts a chair conformation, with the hydroxyl group preferentially occupying an equatorial position to minimize steric strain. Quantum mechanical studies reveal that the 3-carboxylate group induces slight puckering distortions, altering ring dynamics. Stereochemical outcomes are controlled via:
Methyl 5-hydroxypiperidine-3-carboxylate derivatives are pivotal in synthesizing:
The crystal structure determination of methyl 5-hydroxypiperidine-3-carboxylate requires systematic diffraction analysis to establish its three-dimensional molecular architecture. The compound, with molecular formula C₇H₁₃NO₃ and molecular weight 159.18 g/mol [1], presents structural challenges due to the presence of two undefined atom stereocenters [1], indicating potential for multiple stereoisomeric forms.
X-ray crystallographic studies of related piperidine derivatives provide valuable insights into the expected structural features of methyl 5-hydroxypiperidine-3-carboxylate. The piperidine ring system typically adopts a chair conformation to minimize torsional strain [2]. In substituted piperidine derivatives, the six-membered heterocycle maintains this preferred geometry, with total puckering amplitudes commonly ranging from 0.513 to 0.567 Å [3] [4]. For hydroxypiperidine compounds, the hydroxyl group preferentially occupies an equatorial position to reduce steric interactions [5] [6].
The crystallographic analysis would be expected to reveal key structural parameters including bond lengths, bond angles, and intermolecular interactions. Carbon-nitrogen distances in the piperidine ring typically range from 1.459 to 1.462 Å [7], while the carbonyl carbon-oxygen distance in ester groups measures approximately 1.233-1.235 Å [7]. The dihedral angles between substituent groups and the piperidine ring plane provide crucial information about molecular conformation and potential hydrogen bonding patterns.
| Parameter | Expected Value | Reference Standard |
|---|---|---|
| Piperidine C-N bond length | 1.459-1.462 Å | Related structures [7] |
| Ester C=O bond length | 1.233-1.235 Å | Comparative data [7] |
| Piperidine ring puckering amplitude | 0.513-0.567 Å | Literature range [3] [4] |
| Chair conformation angle | 168-180° | Standard geometry [3] |
| Crystal system | Likely monoclinic or orthorhombic | Pattern analysis [8] [4] |
Powder diffraction studies would complement single crystal analysis by providing phase identification and polymorphic characterization. Different crystalline forms may exist, as demonstrated in related hydroxypiperidine systems where both tetragonal and orthorhombic polymorphs have been identified [9]. The powder pattern would show characteristic peaks corresponding to the specific lattice parameters and space group symmetry.
Intermolecular hydrogen bonding patterns significantly influence crystal packing arrangements. The hydroxyl group at the 5-position and the secondary amine nitrogen provide hydrogen bond donor sites, while the ester carbonyl oxygen and hydroxyl oxygen serve as acceptor sites [6]. These interactions typically form chain or sheet structures in the solid state, with O-H···N and N-H···O hydrogen bonds being predominant [6] [9].
The nuclear magnetic resonance spectroscopic characterization of methyl 5-hydroxypiperidine-3-carboxylate provides detailed information about molecular structure, conformation, and dynamic behavior in solution. The compound exhibits characteristic chemical shifts and coupling patterns that reflect the electronic environment of each atomic position.
The proton nuclear magnetic resonance spectrum displays distinct resonances for each magnetically inequivalent hydrogen environment. The methyl ester group appears as a singlet at approximately 3.6-3.8 ppm [10], consistent with the attachment to the electronegative oxygen atom. The piperidine ring protons exhibit complex multipicity patterns due to geminal and vicinal coupling interactions.
The hydroxyl proton typically appears as a broad signal around 3.4-4.0 ppm, with the exact chemical shift depending on hydrogen bonding interactions and exchange rates [10]. Ring protons adjacent to the nitrogen atom (α-protons) are characteristically deshielded, appearing in the range of 2.5-3.0 ppm due to the electronegativity of nitrogen [11]. The proton at the 3-position, bearing the carboxylate substituent, typically resonates around 2.4-2.6 ppm as a complex multiplet.
The carbon-13 nuclear magnetic resonance spectrum provides valuable information about the carbon framework and substitution patterns. The ester carbonyl carbon appears at approximately 173-174 ppm, characteristic of aliphatic ester groups [10]. The methyl ester carbon resonates around 52-53 ppm, while the carbon bearing the hydroxyl group appears at 65-70 ppm, reflecting the deshielding effect of the electronegative oxygen atom.
The piperidine ring carbons show distinct chemical shifts based on their positions relative to the nitrogen and substituents. Carbon atoms α to nitrogen typically appear between 45-55 ppm, while β carbons resonate in the 25-35 ppm range [10]. The carbon bearing the carboxylate group exhibits a downfield shift due to the electron-withdrawing effect of the ester functionality.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Ester CH₃ | 3.6-3.8 | 52-53 | Singlet |
| Carbonyl C | - | 173-174 | - |
| C-3 (CHCOOMe) | 2.4-2.6 | 40-45 | Multiplet |
| C-5 (CHOH) | 3.8-4.1 | 65-70 | Multiplet |
| Ring CH₂ | 1.5-2.8 | 25-35 | Complex multiplets |
| NH | 2.5-3.5 | - | Broad |
| OH | 3.4-4.0 | - | Broad |
Two-dimensional nuclear magnetic resonance experiments provide crucial information for complete structural assignment and conformational analysis [12] [13]. Correlation spectroscopy (COSY) experiments establish connectivity patterns between adjacent protons through scalar coupling, enabling the identification of the piperidine ring proton network and substituent attachments [14].
Nuclear Overhauser effect spectroscopy (NOESY) reveals spatial proximity relationships between protons, providing information about molecular conformation and stereochemistry [14]. For methyl 5-hydroxypiperidine-3-carboxylate, NOESY correlations would distinguish between axial and equatorial orientations of the hydroxyl and carboxylate substituents, confirming the preferred chair conformation of the piperidine ring.
Heteronuclear single quantum coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, facilitating complete assignment of the carbon framework [15]. This technique is particularly valuable for confirming the substitution pattern and identifying overlapping signals in complex multipets.
Long-range heteronuclear correlations through heteronuclear multiple bond correlation (HMBC) experiments establish connectivity through two and three bonds, confirming the molecular framework and substituent positions [15]. These experiments are essential for distinguishing between possible regioisomers and confirming the 3,5-substitution pattern.
Thermogravimetric analysis of methyl 5-hydroxypiperidine-3-carboxylate provides essential information about thermal stability, decomposition pathways, and phase transitions. The technique measures mass changes as a function of temperature under controlled atmospheric conditions, revealing the thermal behavior of the compound across its operational temperature range.
The thermal stability profile of methyl 5-hydroxypiperidine-3-carboxylate can be predicted based on structural features and comparison with related compounds. Piperidine derivatives generally exhibit thermal stability up to 150-200°C, with decomposition patterns dependent on substituent nature and molecular architecture [16] [17]. The presence of both hydroxyl and ester functional groups introduces specific thermal degradation pathways that influence the overall stability profile.
The initial thermal event typically involves loss of residual moisture and volatile impurities at temperatures below 100°C, representing 1-3% mass loss [17]. This stage is followed by the primary decomposition phase, which begins around 180-220°C for hydroxypiperidine carboxylate derivatives [18]. The estimated boiling point of 263.5±40.0°C at 760 mmHg [19] suggests thermal degradation onset below this temperature.
The decomposition mechanism likely involves multiple pathways including ester hydrolysis, dehydration of the hydroxyl group, and ring fragmentation. Ester-containing compounds typically show mass loss corresponding to methanol elimination (32 Da, representing 20.1% of molecular weight) during thermal decomposition [20]. The hydroxyl group may undergo dehydration, contributing additional mass loss through water elimination.
| Temperature Range (°C) | Mass Loss (%) | Assigned Process | Atmosphere |
|---|---|---|---|
| 25-100 | 1-3 | Moisture evaporation | Inert |
| 180-250 | 15-25 | Initial decomposition/ester degradation | Inert |
| 250-350 | 40-60 | Primary decomposition/ring fragmentation | Inert |
| 350-500 | 20-35 | Secondary decomposition/carbonization | Air |
| >500 | 5-15 | Residual char oxidation | Air |
The thermal decomposition kinetics of piperidine carboxylates typically follow complex multi-step mechanisms rather than simple first-order processes [16]. The activation energy for decomposition can be estimated using model-free kinetic methods, with values typically ranging from 80-150 kJ/mol for similar heterocyclic esters [20].
The degradation pathway likely initiates with ester bond cleavage, generating methanol and the corresponding carboxylic acid derivative. Subsequent decarboxylation may occur, particularly given the α-amino acid-like structure that undergoes rapid decarboxylation upon heating [21]. The piperidine ring itself shows significant thermal resistance, with degradation requiring temperatures above 200°C.
Atmospheric conditions significantly influence decomposition patterns. Under inert atmosphere (nitrogen), thermal degradation proceeds through purely thermal mechanisms, while oxidative conditions promote additional combustion reactions [22]. The presence of oxygen typically lowers decomposition onset temperatures and increases mass loss rates through oxidative degradation pathways.
Complementary differential scanning calorimetry analysis would reveal endothermic and exothermic transitions associated with phase changes and chemical reactions [17]. Melting transitions, if present, would appear as endothermic peaks, while decomposition processes typically exhibit exothermic behavior due to bond breaking and formation energetics.
The glass transition temperature, if applicable to amorphous forms, would provide additional insight into molecular mobility and thermal properties. For similar piperidine derivatives, glass transitions typically occur in the range of -20 to +40°C, depending on molecular weight and intermolecular interactions [23].
The solubility behavior of methyl 5-hydroxypiperidine-3-carboxylate reflects its amphiphilic molecular structure, containing both hydrophilic (hydroxyl, amine) and hydrophobic (methyl ester, alkyl chain) components. The compound exhibits intermediate polarity characteristics with an estimated XLogP3-AA value of -0.8 [1], indicating preference for polar solvents while maintaining limited solubility in non-polar media.
The aqueous solubility of methyl 5-hydroxypiperidine-3-carboxylate is enhanced by the presence of hydrogen bond donor and acceptor sites. The compound contains two hydrogen bond donors (hydroxyl and secondary amine) and four hydrogen bond acceptors (ester oxygen atoms, hydroxyl oxygen, and nitrogen lone pair) [1]. This hydrogen bonding capacity facilitates interaction with water molecules through multiple simultaneous contacts.
Based on structural similarity to related compounds, the estimated aqueous solubility is approximately 10-50 g/L at 25°C [24]. The topological polar surface area of 58.6 Ų [1] falls within the range typically associated with moderate water solubility, comparable to other pharmaceutically relevant heterocycles. The solubility may vary significantly with pH due to the ionizable amine group, with enhanced solubility under acidic conditions where protonation occurs.
The compound demonstrates good solubility in polar organic solvents including methanol, ethanol, and dimethyl sulfoxide [25] [26]. The ester functionality provides compatibility with moderately polar solvents such as ethyl acetate and dichloromethane, commonly used in synthetic and analytical applications. The presence of the hydroxyl group enhances solubility in protic solvents through hydrogen bonding interactions.
Non-polar solvents such as hexane and petroleum ether show limited dissolution capacity due to the polar character of the functional groups. However, the methyl ester and alkyl portions of the molecule provide some compatibility with chlorinated solvents and aromatic hydrocarbons under specific conditions [26].
| Solvent System | Estimated Solubility | Interaction Mechanism | Temperature Dependence |
|---|---|---|---|
| Water | 10-50 g/L | Hydrogen bonding | Positive |
| Methanol | >100 g/L | H-bonding, polarity match | Moderate |
| Ethanol | 50-100 g/L | H-bonding, moderate polarity | Moderate |
| DMSO | >100 g/L | Strong H-bond acceptance | Low |
| Ethyl acetate | 20-50 g/L | Dipole interactions | Positive |
| Dichloromethane | 5-20 g/L | Weak polar interactions | Low |
| Hexane | <1 g/L | Minimal interactions | Minimal |
The secondary amine group in methyl 5-hydroxypiperidine-3-carboxylate exhibits basic character with an estimated pKa around 10-11, similar to other piperidine derivatives [27]. Under acidic conditions (pH < 8), protonation of the nitrogen atom generates a positively charged ammonium species, significantly enhancing aqueous solubility through ionic interactions with water molecules.
The hydrochloride salt form demonstrates markedly increased water solubility compared to the free base [28] [29]. This salt formation represents a common pharmaceutical strategy for improving the bioavailability of basic compounds. The salt exhibits typical properties including higher melting point, increased hygroscopicity, and enhanced dissolution rates in physiological media.
The solubility behavior can be rationalized using Hansen solubility parameters, which describe molecular interactions through dispersion, polar, and hydrogen bonding components. The predicted Hansen parameters for methyl 5-hydroxypiperidine-3-carboxylate suggest strong hydrogen bonding capability and moderate polar interactions [30].
Temperature effects on solubility generally follow endothermic dissolution patterns, with increased solubility at elevated temperatures in most solvent systems [31]. The dissolution enthalpy is estimated to be positive, indicating that energy input is required to overcome intermolecular attractions in the solid state and solvate the dissolved molecules.
The partition coefficient between water and octanol provides insight into membrane permeability and bioavailability characteristics. The measured LogP value of -0.85 [19] indicates hydrophilic character while suggesting reasonable membrane penetration capability, important for biological applications.